molecular formula C21H22N2OS B2890232 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-12-1

4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2890232
CAS No.: 873076-12-1
M. Wt: 350.48
InChI Key: ZBCJYXXQYNGVED-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This benzamide-thiazole derivative features a complex structure where a 4-methylbenzamide group is linked via an ethyl chain to a 4-methyl-2-(3-methylphenyl)thiazole core. Compounds within this structural class are frequently explored as small-molecule tools in biological studies. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Research on closely related N-(thiazol-2-yl)benzamide analogs has identified them as potent and selective antagonists for specific biological targets, such as the Zinc-Activated Channel (ZAC), where they function as negative allosteric modulators . Furthermore, structurally similar molecules, sharing the 4-(3-methylphenyl)-1,3-thiazole motif, have been developed as potent inhibitors of pivotal enzymes like p38 MAP kinase. Such inhibitors are significant in inflammation research, as they can suppress the production of pro-inflammatory cytokines like TNF-α, making them candidates for investigating conditions such as rheumatoid arthritis . This compound is supplied for non-human research purposes only. It is strictly intended for use in laboratory settings and is not certified for diagnostic, therapeutic, or veterinary applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-14-7-9-17(10-8-14)20(24)22-12-11-19-16(3)23-21(25-19)18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCJYXXQYNGVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TAK-715 (N-(4-(2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide)

  • Structural Differences: TAK-715 replaces the ethyl linker with a pyridyl group at position 2 of the thiazole, increasing aromaticity and molecular weight (399.51 g/mol) .
  • Biological Activity: TAK-715 is a potent p38 MAP kinase inhibitor with anti-inflammatory properties, specifically developed for rheumatoid arthritis .
  • Physicochemical Properties :
    • Higher logP (lipophilicity) in TAK-715 due to the pyridyl group may improve blood-brain barrier penetration but reduce solubility .

N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide ()

  • Structural Differences :
    • A 4-chlorophenyl group replaces the 3-methylphenyl substituent, introducing electron-withdrawing effects.
    • A hydroxyl group at position 4 of the thiazole increases polarity.
  • Biological Implications :
    • The chlorine atom may enhance antimicrobial activity via halogen bonding, while the hydroxyl group could improve solubility but reduce metabolic stability .

4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide ()

  • Structural Differences :
    • A piperidine group replaces the thiazole-ethyl-benzamide chain, introducing aliphatic amines.
  • Physicochemical Properties :
    • The piperidine group increases basicity (pKa ~10.5), enhancing water solubility at physiological pH.
    • Crystal structure analysis reveals hydrogen-bonding networks involving water molecules, which stabilize the solid state .

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()

  • Structural Differences :
    • A thiadiazole-isoxazole hybrid replaces the thiazole core, increasing ring strain and electronic complexity.
  • Biological Activity :
    • Such heterocyclic systems are associated with anticancer activity due to intercalation or topoisomerase inhibition .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Reference
Target Compound C₂₁H₂₃N₃OS 365.5 3-methylphenyl, 4-methyl (thiazole) Undocumented (potential kinase inhibition) Low (predicted)
TAK-715 C₂₄H₂₁N₃OS 399.51 Pyridyl, 3-methylphenyl (thiazole) p38 MAPK inhibition (anti-inflammatory) Moderate
N-[2-(4-Chlorophenyl)-4-hydroxy-thiazol] C₁₆H₁₂ClN₃O₂S 345.8 4-chlorophenyl, hydroxyl Antimicrobial Moderate in ethanol
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide C₁₅H₂₂N₂O 264.36 Piperidine Undocumented (C–H functionalization) High (aqueous)

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methyl) enhance lipophilicity, while electron-withdrawing groups (e.g., chlorine) improve target binding but reduce solubility .
  • Aromatic linkers (pyridyl in TAK-715) vs. aliphatic chains (ethyl in the target compound) significantly alter pharmacokinetics and target engagement .

Synthetic Routes :

  • Hantzsch cyclization () and carbodiimide-mediated coupling () are common for thiazole-benzamide derivatives. Yields correlate with substituent steric effects.

Biological Potential: The target compound’s structural similarity to TAK-715 suggests unexplored anti-inflammatory applications, warranting kinase inhibition assays .

Biological Activity

4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance, particularly in the development of antitumor and antimicrobial agents. The presence of a methyl group on the benzamide moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Property Value
Molecular Formula C₁₅H₁₈N₂OS
Molecular Weight 278.38 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Receptor Modulation : It may also interact with receptors involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Compound Cell Line IC₅₀ (µg/mL) Reference
Compound 9A431 (skin cancer)1.61 ± 1.92
Compound 10Jurkat (leukemia)1.98 ± 1.22

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, showing effectiveness against various bacterial strains. In vitro studies have indicated that thiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli50 µg/mL
S. aureus25 µg/mL

These findings underscore the compound's potential for development into new antimicrobial therapies.

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, thiazole derivatives have been investigated for their anti-inflammatory effects. Certain analogs have shown promise in reducing inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study conducted on a series of thiazole derivatives revealed that compounds with specific structural modifications exhibited enhanced anticancer activity compared to standard treatments like doxorubicin. The study utilized MTT assays to evaluate cell viability across multiple cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole-based compounds against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis. Key steps include:

  • Condensation of thiourea derivatives with α-halo ketones to form the thiazole ring .
  • Subsequent coupling of the thiazole intermediate with a benzamide moiety via amide bond formation under reflux conditions using DMF or acetonitrile as solvents. Catalysts like EDCI/HOBt improve coupling efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., methyl groups at 4-methylphenyl and thiazole rings) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) to assess purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C₂₃H₂₃N₂OS: 387.15) .

Q. What are the primary biological targets or pathways under investigation for this compound?

  • Methodological Answer : Preliminary studies on structurally analogous thiazole-benzamide derivatives suggest:

  • Enzyme Inhibition : Potential inhibition of tyrosine kinases or cyclooxygenase-2 (COX-2) via binding to ATP pockets or active sites. Assays include kinase activity monitoring (e.g., ADP-Glo™) and COX-2 inhibition kits .
  • Antiproliferative Activity : Evaluated via MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole or benzamide moieties) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 3-methylphenyl group on the thiazole with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to assess changes in potency. For example:
  • 4-Methylphenyl → 4-Chlorophenyl: Increases lipophilicity, enhancing membrane permeability (logP calculated via ChemDraw) .
  • Substitution at the benzamide’s para position with bulkier groups (e.g., phenoxy) may sterically hinder target binding .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to kinases like EGFR. Validate with in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?

  • Methodological Answer :

  • Standardized Assay Conditions : Discrepancies in IC₅₀ values (e.g., for COX-2 inhibition) often arise from variations in cell lines or assay protocols. Use identical cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Address conflicting in vivo efficacy data by evaluating hepatic microsomal stability (e.g., rat liver microsomes + NADPH). Poor stability may explain reduced activity despite high in vitro potency .

Q. How can the compound’s pharmacokinetic profile be optimized for therapeutic applications?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life. Characterize drug release profiles via dialysis membrane methods .

Q. What analytical techniques identify degradation products under stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Monitor degradation via:
  • LC-MS/MS : Identify fragments (e.g., cleavage of the amide bond yields 4-methylbenzamide and thiazole-ethylamine derivatives) .
  • FT-IR : Detect oxidation products (e.g., sulfoxide formation on the thiazole sulfur) .

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